N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-oxo-N-(thiophen-2-ylmethyl)-2H-chromene-3-carboxamide
Description
N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-oxo-N-(thiophen-2-ylmethyl)-2H-chromene-3-carboxamide is a chromene-based carboxamide derivative featuring dual substitutions: a 1-methylpyrrole methyl group and a thiophen-2-ylmethyl group. Chromene scaffolds are widely studied for their biological activities, including anti-inflammatory and anticancer properties .
Properties
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]-2-oxo-N-(thiophen-2-ylmethyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-22-10-4-7-16(22)13-23(14-17-8-5-11-27-17)20(24)18-12-15-6-2-3-9-19(15)26-21(18)25/h2-12H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRSWYUSNORBJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(CC2=CC=CS2)C(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-oxo-N-(thiophen-2-ylmethyl)-2H-chromene-3-carboxamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a chromene core, a pyrrole moiety, and a thiophene group. The molecular formula is with a molecular weight of 344.38 g/mol. The structural representation can be summarized as follows:
| Component | Structure |
|---|---|
| Chromene Core | Chromene |
| Pyrrole Moiety | Pyrrole |
| Thiophene Group | Thiophene |
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation through apoptosis induction in cancer cell lines. It has shown promising results against breast cancer cells (MCF-7 and MDA-MB-231) when tested in vitro.
- Anti-inflammatory Effects : The compound appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
- Antimicrobial Properties : There is evidence suggesting that the compound possesses antimicrobial activity against various bacterial strains, indicating its potential as an antibacterial agent.
Case Studies and Research Findings
- Antitumor Efficacy : A study conducted by Umesha et al. (2009) evaluated the cytotoxic effects of similar chromene derivatives on breast cancer cell lines. The results indicated significant apoptosis in treated cells, particularly when combined with conventional chemotherapeutic agents like doxorubicin.
- Synergistic Effects : Research has demonstrated that the combination of this compound with other anticancer drugs enhances its efficacy, leading to improved treatment outcomes in resistant cancer cell lines.
- Anti-inflammatory Activity : A study highlighted the compound's ability to inhibit COX enzymes, which are involved in inflammatory processes. This inhibition was correlated with reduced levels of inflammatory markers in vitro.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in MCF-7 and MDA-MB-231 cells | Umesha et al., 2009 |
| Anti-inflammatory | Inhibits COX enzymes | Research Study 2020 |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | Journal of Antimicrobials, 2021 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
| Modification | Effect on Activity |
|---|---|
| Substituent on Pyrrole | Enhanced cytotoxicity |
| Variations in Thiophene | Altered antimicrobial properties |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs are carboxamide derivatives of 2-oxo-2H-chromene-3-carboxylic acid, differing in their N-substituents. Key comparisons include:
Key Observations:
- Substituent Diversity: The target compound’s thiophen-2-ylmethyl and 1-methylpyrrole groups distinguish it from sulfonamide (e.g., compound 12) or thiazolidinone-containing analogs (e.g., compound in ).
- Synthetic Routes: Chromene carboxamides are typically synthesized via condensation (e.g., Knoevenagel reaction) or cyclization, as seen in compound 12’s synthesis using acetic acid or dioxane/HCl . The target compound may follow similar protocols.
- Thermal Stability : High melting points (>300°C for compound 12) suggest strong intermolecular hydrogen bonding in sulfamoyl derivatives, whereas the target compound’s heteroaromatic substituents may reduce crystallinity, leading to lower melting points (cf. 93–94°C for compound 11) .
Spectroscopic Comparisons
- IR Spectroscopy : Chromene carboxamides exhibit strong C=O stretches near 1680 cm⁻¹ (chromene ketone) and 1720 cm⁻¹ (amide carbonyl) . The target compound’s IR spectrum would likely show similar bands, with additional peaks for pyrrole C-N (1250–1300 cm⁻¹) and thiophene C-S (700–600 cm⁻¹).
- NMR Spectroscopy : Aromatic protons in chromene derivatives resonate at δ 7.0–8.2, while methyl groups on pyrrole (δ 2.4–3.0) and thiophene-linked CH₂ (δ 4.0–4.5) are characteristic .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
